![molecular formula C24H25N3O2 B2403993 N-((4-(1-metil-1H-benzo[d]imidazol-2-il)ciclohexil)metil)benzofurano-2-carboxamida CAS No. 1207008-21-6](/img/structure/B2403993.png)
N-((4-(1-metil-1H-benzo[d]imidazol-2-il)ciclohexil)metil)benzofurano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.483. The purity is usually 95%.
BenchChem offers high-quality N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana y Antimiobacteriana
Los derivados del imidazol han demostrado propiedades antibacterianas y antimiobacterianas. Los investigadores han sintetizado compuestos que contienen anillos de imidazol y han evaluado su eficacia contra cepas bacterianas, incluida Mycobacterium tuberculosis. Estudios adicionales podrían explorar el potencial de este compuesto como agente antimicrobiano .
Efectos Antiinflamatorios
Los compuestos basados en imidazol se han investigado por su actividad antiinflamatoria. Al modular las vías inflamatorias, estas moléculas pueden ofrecer beneficios terapéuticos en condiciones como la artritis, la enfermedad inflamatoria intestinal y otros trastornos inflamatorios .
Propiedades Antitumorales
Ciertos derivados del imidazol exhiben efectos antitumorales. Los investigadores han explorado su potencial como agentes quimioterapéuticos contra varios tipos de cáncer. Investigar el impacto de nuestro compuesto en las líneas celulares tumorales podría proporcionar información valiosa .
Potencial Antidiabético
Los compuestos que contienen imidazol se han estudiado por sus propiedades antidiabéticas. Pueden influir en el metabolismo de la glucosa, la sensibilidad a la insulina y las vías relacionadas. La investigación adicional podría dilucidar si nuestro compuesto tiene efectos similares .
Actividad Antioxidante
Los derivados del imidazol a menudo poseen propiedades antioxidantes. Estas moléculas pueden eliminar los radicales libres y proteger las células del daño oxidativo. Evaluar la capacidad antioxidante de nuestro compuesto sería útil .
Otras Aplicaciones
Más allá de los campos mencionados, los compuestos que contienen imidazol tienen diversas aplicaciones:
En resumen, nuestro compuesto es prometedor en varios dominios científicos, y las investigaciones adicionales pueden descubrir todo su potencial. Los investigadores deben explorar sus mecanismos de acción, perfiles de toxicidad y aplicaciones clínicas . 🌟
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be varied and dependent on the specific biological activity being exhibited.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds with key functional groups in the target molecule . The specific interactions and resulting changes would depend on the nature of the target and the specific biological activity being exhibited.
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
Imidazole is known to be a highly soluble compound, suggesting that it could have good bioavailability . The specific ADME properties would depend on various factors, including the compound’s structure, the route of administration, and the individual’s physiological characteristics.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, the effects could be varied and dependent on the specific biological activity being exhibited .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility suggests that it could be influenced by the pH and polarity of its environment . Additionally, certain reaction conditions, such as the presence of an oxidant, can influence the synthesis of imidazole derivatives . The compound’s stability could also be influenced by light, temperature, and humidity .
Propiedades
IUPAC Name |
N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-27-20-8-4-3-7-19(20)26-23(27)17-12-10-16(11-13-17)15-25-24(28)22-14-18-6-2-5-9-21(18)29-22/h2-9,14,16-17H,10-13,15H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCARQYCMWIEQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
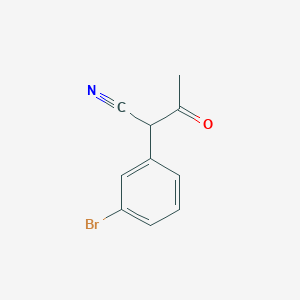

![1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2403912.png)
![methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B2403913.png)
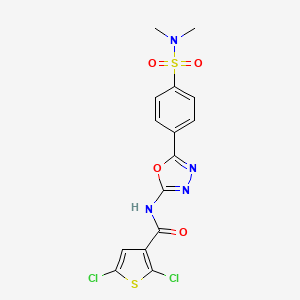
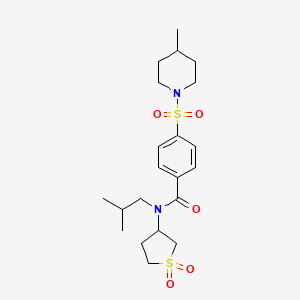

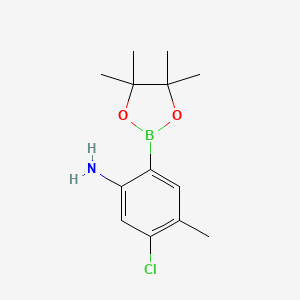
![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2403927.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2403928.png)
![1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2403929.png)
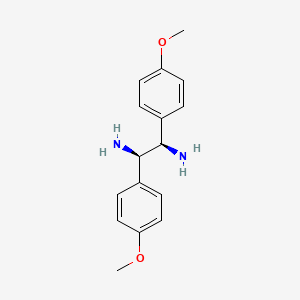
![2-amino-6-(3,4-dimethoxyphenethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2403931.png)

